molecular formula C6H10F3O3P B2874965 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid CAS No. 2445786-55-8

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid

Cat. No.: B2874965
CAS No.: 2445786-55-8
M. Wt: 218.112
InChI Key: UUSFXCKHKNFNAI-UHFFFAOYSA-N
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Description

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid is a sophisticated organofluorine and organophosphorus hybrid compound offered for research and development purposes. Its structure integrates a polar dimethylphosphoryl group and a highly electronegative trifluoromethyl group onto a short-chain carboxylic acid backbone. This unique combination is designed to mimic transitional states in enzymatic reactions, making it a compound of interest in medicinal chemistry for the design of enzyme inhibitors . The presence of the trifluoromethyl group can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity, while the phosphoryl group can serve as a bioisostere for carboxylic acids or other phosphate-containing biological molecules, potentially enabling novel interactions with target proteins . Researchers may explore its application in developing new pharmacophores, particularly in areas such as oncology and neurodegenerative diseases, where aspartic acid-like structures have shown relevance . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-dimethylphosphoryl-4,4,4-trifluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3O3P/c1-13(2,12)4(3-5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSFXCKHKNFNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid typically involves the reaction of dimethylphosphoryl chloride with 4,4,4-trifluorobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form higher oxidation state compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and membranes .

Comparison with Similar Compounds

2-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: Amino group at C2, CF₃ at C3.
  • Key Properties :
    • High enantiomeric purity (>99% ee) achieved via Ni(II)-Schiff base chemistry ().
    • Acts as a bioisostere for leucine (CF₃ mimics isopropyl in steric bulk) in peptide design ().
    • Enhances peptide stability and passive membrane diffusion ().
  • Synthesis : Scalable alkylation of Ni(II)-glycine Schiff bases with CF₃–CH₂–I ().
  • Applications : Used in Fmoc-protected form for solid-phase peptide synthesis ().

Comparison :

  • Substituent Effects: The dimethylphosphoryl group at C3 in the target compound replaces the amino group, introducing greater polarity and hydrogen-bonding capacity. This may reduce membrane permeability compared to the amino analog but improve solubility in aqueous environments.
  • Acidity: The phosphoryl group (pKa ~1–2) is more acidic than the amino group (pKa ~9–10), altering the compound’s ionization state under physiological conditions.

Ethyl 3-Amino-4,4-difluorobutanoate

  • Structure: Amino group at C3, difluoromethyl (CF₂) at C4, ethyl ester at C1.
  • Key Properties: Intermediate for fluorinated β-amino acids (). Ester group enhances volatility for analytical applications.
  • Synthesis : Direct alkylation or esterification routes ().

Comparison :

  • Functional Groups: The dimethylphosphoryl group introduces steric hindrance and polarity absent in the esterified amino analog, likely affecting reactivity in coupling reactions.

3-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride

  • Structure: Amino group at C3, CF₃ at C4, hydrochloride salt.
  • Key Properties :
    • Crystalline solid with applications in peptide modification ().
    • Hydrochloride salt improves stability and handling ().
  • Applications : Precursor for bioactive molecules and fluorinated peptidomimetics.

Comparison :

  • Phosphoryl vs. Amino Group: The phosphoryl group in the target compound may disrupt peptide backbone hydrogen bonding, limiting its use as a direct amino acid substitute. However, it could serve as a phosphonate mimic in enzyme inhibitor design.

Physicochemical and Functional Differences

Table 1: Key Properties of Compared Compounds

Compound Substituents (Positions) pKa (Carboxyl) LogP Key Applications
3-Dimethylphosphoryl-4,4,4-TFB* PO(CH₃)₂ (C3), CF₃ (C4) ~1.5–2.5† ~0.8† Enzyme inhibitors, surfactants
2-Amino-4,4,4-TFB NH₂ (C2), CF₃ (C4) ~2.5–3.5 ~1.2 Peptide synthesis, bioisosteres
Ethyl 3-Amino-4,4-difluorobutanoate NH₂ (C3), CF₂ (C4), COOEt (C1) ~3.0–4.0 ~1.5 Intermediate for β-amino acids
3-Amino-4,4,4-TFB Hydrochloride NH₃⁺Cl⁻ (C3), CF₃ (C4) ~1.8–2.8 ~-0.3 Peptide modification, drug discovery

*TFB = trifluorobutanoic acid; †Estimated based on structural analogs.

Biological Activity

3-Dimethylphosphoryl-4,4,4-trifluorobutanoic acid (CAS No. 2445786-55-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a dimethylphosphoryl group attached to a trifluorobutanoic acid moiety. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H10F3NO4P
Molecular Weight241.13 g/mol
CAS Number2445786-55-8

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. The phosphoryl group can mimic phosphate groups in biochemical reactions, potentially inhibiting or altering enzyme functions.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
  • Signal Transduction : It could interfere with signaling pathways by modulating protein phosphorylation states.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains. For example, it has demonstrated efficacy against Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several phosphonates including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
  • In vitro Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested for its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The results showed a significant reduction in nitric oxide levels at concentrations above 10 µM .
  • Pharmacokinetics : A pharmacokinetic study assessed the absorption and metabolism of this compound in animal models. It was found to have moderate bioavailability with rapid distribution and elimination rates .

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